WAY-639418
Overview
Description
WAY-639418 is a compound with potential anti-inflammatory and anti-HIV activity. It is used in scientific research to study CCR5-mediated inflammatory and immunomodulatory diseases . The compound has a molecular formula of C17H16ClN5 and a molecular weight of 325.8 g/mol .
Preparation Methods
The synthetic routes and reaction conditions for WAY-639418 are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for scientific studies . Industrial production methods are not specified, indicating that the compound is primarily used in research settings rather than large-scale industrial applications.
Chemical Reactions Analysis
WAY-639418 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not specified in the available literature. The major products formed from these reactions are also not detailed, suggesting that further research is needed to fully understand the compound’s reactivity and the products it forms under different conditions .
Scientific Research Applications
WAY-639418 has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of compounds with similar structures.
Mechanism of Action
WAY-639418 exerts its effects by targeting CCR5, a receptor involved in inflammatory and immunomodulatory processes. The compound’s mechanism of action includes inhibiting the activity of CCR5, thereby reducing inflammation and modulating immune responses . The molecular targets and pathways involved in its action are primarily related to CCR5-mediated signaling .
Comparison with Similar Compounds
WAY-639418 is unique in its specific targeting of CCR5 and its potential anti-inflammatory and anti-HIV activity. Similar compounds include:
- Gomisin M2
- Przewalskin
- Cichoric Acid
- Bellidifolin
- Bz-RS-ISer (3-Ph)-Ome
- BMS-378806
- BMS-488043
- Tat-beclin 1 acetate
These compounds share similar biological targets and mechanisms of action but may differ in their chemical structures and specific applications.
Properties
IUPAC Name |
7-chloro-4-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5/c18-13-2-3-14-15(12-13)19-7-4-16(14)22-8-10-23(11-9-22)17-20-5-1-6-21-17/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBQKKNGRBFJMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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